Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11-4-3-10(9-15)18-11/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMGERWDIPWYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate typically involves the reaction of 5-formyl-2-furancarboxylic acid with piperazine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-(5-carboxy-2-furyl)piperazine-1-carboxylate.
Reduction: 4-(5-hydroxymethyl-2-furyl)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
EFPC has been investigated for its potential anticancer properties. Research indicates that compounds with similar piperazine structures can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the furan moiety may enhance its interaction with biological targets, potentially leading to the development of new anticancer agents .
2. Antimicrobial Properties
Studies have shown that derivatives of piperazine exhibit antimicrobial activity. EFPC's structure suggests it could serve as a lead compound for developing novel antibiotics or antifungal agents, particularly against resistant strains of bacteria .
3. Neuropharmacological Effects
Piperazine derivatives are known for their effects on the central nervous system. EFPC may be explored for its neuroprotective effects or as a treatment for neurological disorders, leveraging its ability to cross the blood-brain barrier due to its lipophilic nature .
Organic Synthesis Applications
1. Building Block in Organic Synthesis
EFPC serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
2. Reagent in Chemical Reactions
The compound can act as a reagent in several organic reactions, including nucleophilic substitutions and condensation reactions. This property is valuable in creating diverse chemical libraries for drug discovery .
Material Science Applications
1. Development of New Materials
The unique properties of EFPC make it a candidate for developing new materials, including polymers and composites with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with specific functionalities, such as improved electrical conductivity or thermal stability .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various piperazine derivatives, including those similar to EFPC. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the piperazine core can enhance biological activity .
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University evaluated the antimicrobial properties of EFPC against common pathogens. The study found that EFPC exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Case Study 3: Synthesis of Derivatives
A synthetic route was developed to modify EFPC into various derivatives with enhanced properties. This method involved selective functionalization at the furan ring, yielding compounds with improved solubility and bioactivity profiles, which were tested for their therapeutic potential in preclinical models .
Mechanism of Action
The mechanism of action of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine-1-carboxylate derivatives are widely studied due to their tunable substituents and applications in pharmaceuticals. Below is a detailed comparison of ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate with similar compounds:
Substituent Diversity and Functional Groups
Acyl-Substituted Piperazines
- Ethyl 4-(2-phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate Substituent: A phenylglycine-derived acetyl group with a phenylamino moiety. Key Feature: The β-amino acyl group enhances hydrogen-bonding capacity, as evidenced by NMR studies (¹H and ¹³C) . Application: Intermediate in photoredox-catalyzed carbamoyl radical additions .
- Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate Substituent: Propanoyl group with dicyano and phenyl groups.
Aryl-Substituted Piperazines
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate
Sulfonyl- and Sulfonamide-Substituted Piperazines
- Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate
Heterocyclic-Substituted Piperazines
- Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate Substituent: Pyrazole-carbonyl group with fluorobenzamido side chain.
Structural and Functional Comparison Table
Biological Activity
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by a piperazine ring substituted with a furan moiety and a carboxylate group. The synthesis typically involves multi-step reactions that include the formation of the piperazine core followed by the introduction of the furan and carboxylic acid functionalities. Recent studies have explored various synthetic pathways to optimize yield and purity, with some methods achieving yields between 52% to 65% .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, compounds with similar structural features have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary in vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications on the furan ring can enhance cytotoxicity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Antibacterial Activity : A study assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones in disk diffusion assays, indicating its potential as an antibacterial agent .
- Cytotoxicity Assays : In vitro cytotoxicity tests revealed that certain derivatives significantly reduced cell viability in human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce oxidative stress within cells, leading to apoptosis. This was supported by increased levels of reactive oxygen species (ROS) observed in treated cells .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. Optimization Tips :
- Adjust stoichiometry (e.g., 1.2 equiv. of azide derivatives for click chemistry) .
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Monitor reaction progress via LC-MS to identify intermediates .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Q. Table 1: Key Crystallographic Parameters (from analogous compounds)
| Parameter | Value | Source |
|---|---|---|
| Space group | ||
| -factor | 0.047 | |
| Piperazine conformation | Chair (twist amplitude ~0.5 Å) |
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (category 2A hazard) .
- Ventilation : Use fume hoods for reactions releasing volatile aldehydes (e.g., formyl group) .
- Storage : In airtight containers under inert gas (N₂) to prevent oxidation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How can conformational analysis of the piperazine and furan rings be performed?
Answer:
- X-ray Analysis : Determine puckering parameters (e.g., Cremer-Pople coordinates) for piperazine rings. For example, chair conformations show , while boat forms have .
- Computational Modeling :
Key Insight : Weak intramolecular C–H⋯N/O interactions stabilize specific conformations .
Advanced: What methodologies are used to study bioactivity via molecular docking?
Answer:
- Target Selection : Focus on enzymes with piperazine-binding pockets (e.g., kinases, GPCRs) .
- Docking Software : AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) for ligand-receptor scoring .
- Validation : Compare docking poses with crystallized ligand-protein complexes (e.g., PDB: 1ATP) .
- SAR Development : Synthesize analogs (e.g., replacing formyl with acetyl) and assay bioactivity .
Advanced: How can the 5-formyl group be functionalized, and what precautions are needed?
Answer:
- Functionalization Routes :
- Nucleophilic addition (e.g., Grignard reagents) to form secondary alcohols.
- Reductive amination to introduce amine substituents .
- Precautions :
Advanced: How to resolve contradictions in NMR or crystallographic data?
Answer:
- Spectral Conflicts :
- Crystallographic Ambiguities :
Advanced: What frameworks establish structure-activity relationships (SAR) for this compound?
Answer:
- Systematic Modification : Vary substituents on piperazine (e.g., alkyl vs. aryl) and furan (e.g., formyl vs. nitro) .
- Assay Design :
- Data Analysis : Multivariate regression to link structural descriptors (e.g., Hammett constants) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
